molecular formula C16H24Cl2N2 B2838324 4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane dihydrochloride CAS No. 2060060-43-5

4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane dihydrochloride

Cat. No.: B2838324
CAS No.: 2060060-43-5
M. Wt: 315.28
InChI Key: XRZXHCCDOBFAJX-UHFFFAOYSA-N
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Description

4-Benzyl-4,8-diazatricyclo[5.2.2.0²,⁶]undecane dihydrochloride is a tricyclic amine derivative featuring a benzyl substituent and two nitrogen atoms within its fused ring system. Its molecular formula is C₁₇H₂₄N₂Cl₂, reflecting the addition of a benzyl group (C₇H₇) and two hydrochloride salts to the base diazatricyclo structure. Its dihydrochloride salt form enhances aqueous solubility, a critical factor for drug delivery .

Properties

IUPAC Name

4-benzyl-4,8-diazatricyclo[5.2.2.02,6]undecane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2.2ClH/c1-2-4-12(5-3-1)9-18-10-14-13-6-7-16(17-8-13)15(14)11-18;;/h1-5,13-17H,6-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZXHCCDOBFAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CN(CC3C1CN2)CC4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane dihydrochloride typically involves multiple steps, including the formation of the tricyclic core and the introduction of the benzyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of 4-benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane exhibit promising anticancer properties. For instance, a study demonstrated that modifications to the benzyl group enhance cytotoxicity against various cancer cell lines, suggesting potential as a lead compound for drug development .

Neuropharmacology : The compound has been investigated for its effects on neurotransmitter systems. Preliminary findings suggest it may modulate dopamine and serotonin receptors, indicating its potential role in treating neurodegenerative diseases .

Materials Science

Polymer Synthesis : The compound can be utilized in synthesizing novel polymers with unique properties. Its structure allows for incorporation into polymer matrices that exhibit improved thermal stability and mechanical strength .

Nanotechnology : Recent studies have explored the use of this compound in creating nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery .

Analytical Chemistry

Spectroscopic Studies : The compound serves as a model for developing new spectroscopic techniques. Its unique structural features allow researchers to explore advanced methods in NMR and mass spectrometry .

Biological Studies

Enzyme Inhibition : Investigations into enzyme interactions have shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into metabolic disorders .

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of this compound on human cancer cell lines. The results indicated that certain modifications significantly increased apoptosis rates compared to controls, highlighting the compound's potential as a chemotherapeutic agent .

Case Study 2: Neuropharmacological Effects

Research conducted at a leading university assessed the impact of the compound on animal models of Parkinson's disease. The findings revealed that administration improved motor function and reduced neuroinflammation, suggesting therapeutic implications for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional distinctions between the target compound and analogous molecules:

Compound Name Molecular Formula Structure Type Key Functional Groups Synthesis Approach Key Properties Applications
4-Benzyl-4,8-diazatricyclo[5.2.2.0²,⁶]undecane dihydrochloride C₁₇H₂₄N₂Cl₂ Diazatricyclo Benzyl, two secondary amines Likely multi-step cyclization and benzylation High solubility (dihydrochloride), basicity Pharmaceutical (speculative)
4-azatricyclo[5.2.2.0²,⁶]undecane hydrochloride C₁₀H₁₇N·HCl Azatricyclo Single tertiary amine Cyclization reactions Moderate solubility, crystalline stability Research chemical
8-Methyl-2-propyl-1,7-dioxaspiro[5.5]undecane C₁₃H₂₄O₂ Spiro compound Two ether oxygens, spiro junction Condensation of diols with ketones Volatile, scent release Ecological (pollinator attraction)
2,4,8,10-Tetraoxaspiro[5.5]undecane derivatives Varies (e.g., C₁₁H₂₀O₄) Spiro tetraoxa Multiple ether oxygens Pentaerythritol and ketone condensation High thermal stability, rigidity Material science

Physical and Chemical Properties

  • Solubility : The dihydrochloride form of the target compound significantly improves water solubility compared to neutral spiro derivatives (e.g., tetraoxaspiro compounds), which exhibit low polarity due to ether linkages .
  • Volatility : Spiro compounds with oxygen atoms (e.g., 1,7-dioxaspiro[5.5]undecane) are highly volatile, making them suitable for scent-based applications . In contrast, the diazatricyclo structure’s rigidity and ionic form reduce volatility, favoring solid-state stability.

Biological Activity

4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₆H₁₈N₂O₂
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 2059988-19-9

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • PDE Inhibition : Some derivatives show potential as phosphodiesterase (PDE) inhibitors, which can enhance cAMP levels in cells. This mechanism is crucial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by promoting bronchodilation .
  • Antimicrobial Activity : Compounds in this class have been evaluated for their antimicrobial properties against various pathogens. For instance, related compounds have demonstrated effectiveness against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting a potential role in treating bacterial infections .
  • Anticancer Properties : Preliminary studies indicate that certain derivatives exhibit cytotoxic effects on cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest .

Biological Activity Data

A summary of biological activities observed in studies involving related compounds is presented in the following table:

Activity TypeTarget Organism/Cell TypeIC50/Activity LevelReference
PDE4B InhibitionHuman cell linesSignificant increase in cAMP at 30 μM
AntimicrobialPseudomonas aeruginosaEffective at 0.88 μg/mm²
AnticancerOvarian cancer xenograftsTumor growth suppression of 100%

Case Studies

Several case studies have highlighted the therapeutic potential of compounds within this chemical class:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 2-chloro-3-(1-benzyl indol-3-yl)quinoxaline derivatives against several bacterial strains. The results indicated potent efficacy against C. albicans compared to standard treatments .
  • Cancer Treatment : Research involving a derivative showed complete tumor growth suppression in ovarian cancer models in nude mice, underscoring the anticancer potential and warranting further investigation into its mechanism of action and therapeutic applications .
  • PDE Inhibition Studies : In vitro assays demonstrated that certain synthesized derivatives could significantly inhibit PDE4B activity, leading to increased intracellular cAMP levels—an important factor in various therapeutic areas including inflammation and respiratory diseases .

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing 4-benzyl-4,8-diazatricyclo[5.2.2.0²,⁶]undecane dihydrochloride?

Answer:
Synthesis typically involves condensation reactions under reflux conditions. For example, substituted benzaldehydes can react with amines or azoles in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Characterization includes:

  • Purity analysis : HPLC (C18 columns, acetonitrile/water gradients) or TLC (silica gel plates) .
  • Structural confirmation : NMR (¹H/¹³C), FT-IR (functional group identification), and mass spectrometry (molecular ion peak at m/z 187.71) .

Basic: Which analytical techniques are recommended to assess the purity and stability of this compound under varying storage conditions?

Answer:

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water .
  • Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via LC-MS to identify byproducts .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?

Answer:
Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell line selection, incubation time) .
  • Compound solubility : Use DMSO stocks with <0.1% water content to prevent aggregation .
  • Target specificity : Validate interactions via competitive binding assays (e.g., SPR or ITC) .

Advanced: What strategies optimize reaction yields for derivatives of this compound in multi-step syntheses?

Answer:

  • Catalyst screening : Test Brønsted/Lewis acids (e.g., ZnCl₂) to enhance imine formation .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for intermediates .
  • Process control : Implement real-time monitoring via in-situ FT-IR to track reaction progress .

Advanced: How can computational modeling predict the compound’s interaction with enzymatic targets?

Answer:

  • Docking studies : Use AutoDock Vina with crystal structures from the PDB (e.g., kinases or GPCRs) .
  • MD simulations : Analyze binding stability (GROMACS, 100 ns trajectories) under physiological conditions .
  • QSAR models : Corulate substituent effects (e.g., benzyl group modifications) with activity .

Basic: What are the recommended storage conditions to prevent degradation of this hydrochloride salt?

Answer:

  • Short-term : Store at 4°C in airtight, light-resistant vials with desiccants .
  • Long-term : Lyophilize and store at -20°C under nitrogen .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

Answer:

  • Co-solvents : Use ≤1% DMSO or β-cyclodextrin inclusion complexes .
  • pH adjustment : Test solubility in PBS (pH 7.4) vs. citrate buffer (pH 4.0) .
  • Nanoparticle formulation : Encapsulate using PLGA-PEG to enhance bioavailability .

Advanced: What experimental designs validate the compound’s role in modulating enzyme kinetics?

Answer:

  • Steady-state kinetics : Measure Kₘ and V_max via spectrophotometry (e.g., NADH depletion at 340 nm) .
  • Inhibition assays : Use Dixon plots to differentiate competitive vs. non-competitive mechanisms .
  • Mutagenesis : Target active-site residues (e.g., Ala-scanning) to confirm binding .

Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?

Answer:

  • Exothermic reactions : Use jacketed reactors with controlled cooling .
  • Purification bottlenecks : Switch from column chromatography to recrystallization (ethanol/water) .
  • Byproduct control : Optimize stoichiometry (1.2:1 benzyl:amine ratio) to minimize side products .

Advanced: How do structural modifications (e.g., substituent changes) impact the compound’s pharmacokinetic profile?

Answer:

  • LogP adjustments : Introduce polar groups (e.g., -OH) to reduce hydrophobicity .
  • Metabolic stability : Assess CYP450 metabolism using liver microsomes + NADPH .
  • Plasma protein binding : Measure via equilibrium dialysis (human serum albumin) .

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